Product packaging for Sgn-2FF(Cat. No.:)

Sgn-2FF

Número de catálogo: B2862726
Peso molecular: 166.15 g/mol
Clave InChI: IRKXGKIPOMIQOD-ZZWDRFIYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Fucosylation in Biological Systems and Pathological States

Fucosylation, the addition of the deoxyhexose fucose to glycans, is a widespread modification in multicellular organisms. Fucose residues are often found as terminal monosaccharides on oligosaccharide chains of glycoproteins and glycolipids, where they are well-positioned to mediate interactions with other proteins and cells frontiersin.org. This interaction capability is essential for numerous biological processes, including cell-cell recognition, signal transduction, immune responses, and pathogen adhesion frontiersin.orgnih.gov. For instance, fucosylation is a key component of the ABO blood group and Lewis antigen systems, which are involved in blood transfusion compatibility, cellular adhesion, and immune responses frontiersin.orgfrontiersin.orgnih.gov. Fucosylated oligosaccharides also play vital roles during fertilization and early embryogenesis, influencing processes like neurite growth and synapse formation in brain development frontiersin.orgnih.gov.

Aberrant Fucosylation in Disease Pathogenesis

Alterations in the normal patterns of fucosylation, referred to as aberrant fucosylation, are frequently associated with various pathological conditions. These changes can significantly impact cellular function by altering the glycosylation of key proteins such as growth factor receptors and adhesion molecules mdpi.com. Aberrant fucosylation has been implicated in inflammatory conditions like rheumatoid arthritis, Crohn's disease, and dry eye disease clinexprheumatol.orgmdpi.comfrontiersin.org. In the context of autoimmune diseases, altered fucosylation of immunoglobulin G (IgG) antibodies has been observed and linked to disease activity clinexprheumatol.orgfrontiersin.org.

Furthermore, aberrant fucosylation is considered a hallmark of cancer and is not merely a consequence but a driver of malignant phenotypes researchgate.netnih.gov. Changes in fucosylated glycans are common in various cancers, including prostate, lung, liver, and gastrointestinal cancers, and have significant implications for tumor progression, metastasis, and immune evasion nih.govwjgnet.comfrontiersin.orgacs.org.

Fucosylation as a Therapeutic Target in Oncology

Given the crucial roles of aberrant fucosylation in cancer development and progression, targeting fucosylation has emerged as a promising strategy in cancer therapy mdpi.comresearchgate.net. Increased fucosylation is associated with tumor proliferation, invasion, and resistance to chemotherapy frontiersin.orgmdpi.comfrontiersin.org. Enzymes called fucosyltransferases (FUTs) are responsible for catalyzing the transfer of fucose residues, and their altered expression is frequently observed in cancers mdpi.comscielo.br. Inhibiting the activity of FUTs or interfering with the synthesis of the fucose donor substrate, GDP-fucose, can lead to the production of afucosylated glycoproteins researchgate.netglpbio.commedchemexpress.com. This approach is of particular interest in the development of therapeutic antibodies, as afucosylated antibodies can exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which immune cells kill target cells frontiersin.orgpnas.org.

Overview of SGN-2FF as a Glycoprotein (B1211001) Fucosylation Inhibitor

This compound, also known as 2-Fluorofucose, is a small-molecule inhibitor of fucosylation glpbio.comaacrjournals.org. It is orally bioavailable and has been shown to inhibit cellular fucosylation through a dual mechanism: by depleting the fucosylation substrate GDP-fucose and by directly inhibiting fucosyltransferases researchgate.netglpbio.commedchemexpress.comtargetmol.commedchemexpress.com. This inhibition leads to the production of afucosylated glycoproteins, including antibodies glpbio.commedchemexpress.comtargetmol.commedchemexpress.com.

The chemical properties of this compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC6H11FO4 glpbio.comtargetmol.comuni.lu
Molecular Weight166.15 g/mol glpbio.comtargetmol.comciteab.com
CAS No.2089647-47-0 glpbio.comtargetmol.com
Canonical SMILESF[C@H]1C@@HO glpbio.com
InChIKeyIRKXGKIPOMIQOD-ZZWDRFIYSA-N uni.luciteab.com

This compound's ability to inhibit fucosylation has been demonstrated in various preclinical models, leading to the production of afucosylated glycoproteins glpbio.commedchemexpress.comtargetmol.commedchemexpress.com.

Research Landscape and Historical Context of this compound Investigations

Research into this compound has explored its potential as a therapeutic agent, particularly in oncology, based on its mechanism of inhibiting fucosylation. Preclinical studies have shown that this compound exhibits antitumor activity in multiple mouse tumor models, resulting in substantial tumor growth delay researchgate.netglpbio.comtargetmol.commedchemexpress.com. The antitumor effects appear to involve multiple mechanisms, including direct effects on tumor cells and indirect effects on immune cells and the tumor microenvironment researchgate.netaacrjournals.org. Studies in mouse models suggest that the activity of this compound may be dependent on the presence of functional B cells and T cells aacrjournals.orgresearchgate.net. Transfer of T cells from this compound-treated tumor-bearing mice to naive tumor-bearing mice was sufficient to delay tumor growth, indicating a role for afucosylated immune cells in the preclinical activity of this compound aacrjournals.orgresearchgate.net. This compound has also been shown to activate human T cells in an antigen-dependent manner in vitro glpbio.commedchemexpress.comtargetmol.commedchemexpress.com.

The promising preclinical results led to a first-in-human, phase 1, multicenter dose-escalation study of this compound in adult patients with advanced solid tumors (NCT# 02952989) researchgate.netaacrjournals.orgnih.govresearchgate.netmdanderson.org. The objectives of this study included evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity of this compound as monotherapy and in combination with pembrolizumab (B1139204) nih.govresearchgate.net.

Preliminary data from the phase 1 study demonstrated that this compound administration led to dose-proportional increases in exposure and a reduction in protein fucosylation, including significant decreases in peripheral IgG fucosylation aacrjournals.orgresearchgate.netnih.govresearchgate.net. Changes in cell surface fucosylation on granulocytes and an increase in absolute neutrophil count were also identified as initial biomarkers for proof of pharmacodynamic activity aacrjournals.orgresearchgate.net.

While the study demonstrated proof-of-mechanism and preliminary antitumor activity, including a complete response in one patient with head and neck squamous cell carcinoma and stable disease in others, it was associated with thromboembolic events, which ultimately led to the study's termination nih.govresearchgate.netoup.compatsnap.com. Despite the termination of this specific trial, the research on this compound has contributed to the understanding of fucosylation inhibition as a potential therapeutic strategy and has informed the development of newer fucosylation inhibitors with potentially improved properties oup.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO4 B2862726 Sgn-2FF

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H11FO4

Peso molecular

166.15 g/mol

Nombre IUPAC

(3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m0/s1

Clave InChI

IRKXGKIPOMIQOD-ZZWDRFIYSA-N

SMILES

CC1C(C(C(C(O1)O)F)O)O

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)F)O)O

SMILES canónico

CC1C(C(C(C(O1)O)F)O)O

Solubilidad

not available

Origen del producto

United States

Molecular Mechanisms of Action of Sgn 2ff

Inhibition of Fucosyltransferase Enzyme Activity

Fucosyltransferases (FUTs) are the enzymes responsible for transferring fucose from the donor substrate GDP-fucose to acceptor molecules, forming fucosylated glycans. SGN-2FF, through its metabolite GDP-2FF, directly interferes with the function of these enzymes. nih.govaacrjournals.orgtargetmol.comglpbio.commedchemexpress.com

Direct Fucosyltransferase Inhibition by this compound

While this compound itself is the administered compound, its inhibitory activity on fucosyltransferases is primarily mediated by its intracellular metabolite, GDP-2FF. nih.govmdpi.comnih.govchemrxiv.org Once converted to GDP-2FF within the cell, this analog directly interacts with fucosyltransferase enzymes. nih.govaacrjournals.orgtargetmol.comglpbio.commedchemexpress.com This direct interaction impedes the ability of the enzyme to effectively catalyze the transfer of fucose to its target substrates. Research findings indicate that this compound, via GDP-2FF, functions as a potent inhibitor of fucosyltransferase activity. targetmol.comglpbio.commedchemexpress.com

Competitive Inhibition by Metabolized GDP-2-fluoro-fucose (GDP-2FF)

A key mechanism by which GDP-2FF inhibits fucosyltransferases is through competitive inhibition with the natural substrate, GDP-fucose. mdpi.comnih.govchemrxiv.orgoup.combiorxiv.org GDP-2FF structurally mimics GDP-fucose and competes for binding to the active site of fucosyltransferases. By occupying the substrate-binding site, GDP-2FF prevents the binding of GDP-fucose, thereby reducing the rate of fucose transfer and subsequent protein fucosylation. mdpi.comnih.govchemrxiv.orgoup.com Studies have shown that GDP-2FF and related difluorinated fucose derivatives exhibit similar Kᵢ values for various human fucosyltransferases, indicating their capacity to compete effectively with GDP-fucose. biorxiv.org

Modulation of Guanosine Diphosphate-Fucose (GDP-fucose) Biosynthesis Pathways

Cellular fucosylation relies on the availability of GDP-fucose, which is synthesized through two main pathways: the salvage pathway and the de novo biosynthesis pathway. nih.govmdpi.com this compound impacts both of these routes, further contributing to the reduction of cellular fucosylation. mdpi.comnih.govtargetmol.comchemrxiv.orgoup.com

Interference with the Fucose Salvage Pathway

This compound, as a fucose analog, enters the fucose salvage pathway. mdpi.comnih.govchemrxiv.orgoup.comresearchgate.net In this pathway, free fucose is converted to GDP-fucose through a two-step enzymatic process involving fucose kinase and GDP-fucose pyrophosphorylase. nih.govmdpi.com this compound is metabolized through this pathway, leading to the formation of GDP-2FF. mdpi.comnih.govchemrxiv.orgoup.com This metabolic processing of this compound within the salvage pathway effectively utilizes the pathway's enzymatic machinery, potentially limiting the conversion of endogenous free fucose to GDP-fucose and contributing to the depletion of the natural substrate. nih.govtargetmol.comoup.com Derivatives of this compound, such as A2FF1P and B2FF1P, which enter the metabolic pathway at a later stage, have shown enhanced potency, believed to be partly due to more efficient conversion to GDP-2FF. mdpi.com

Impact on the De Novo Fucose Biosynthesis Pathway

Research findings have demonstrated that this compound treatment leads to a reduction in protein fucosylation. For example, studies have shown decreasing levels of immunoglobulin G (IgG) fucosylation with increasing this compound dose and time on treatment. nih.govaacrjournals.org Preliminary data from a phase 1 study indicated a significant decrease in IgG fucosylation and cell surface fucosylation on granulocytes following daily administration of this compound. mdpi.comaacrjournals.org

The combined effects of direct and competitive inhibition of fucosyltransferases by GDP-2FF, interference with the fucose salvage pathway, and feedback inhibition of the de novo GDP-fucose biosynthesis pathway result in a significant reduction in cellular fucosylation.

Compound NameMechanism of ActionEffect on Fucosylation
This compound (2-Fluorofucose)Converted intracellularly to GDP-2FF; interferes with salvage pathway. mdpi.comnih.govoup.comLeads to reduced cellular fucosylation. nih.govtargetmol.comaacrjournals.org
GDP-2-fluoro-fucose (GDP-2FF)Direct and competitive inhibition of fucosyltransferases; feedback inhibition of de novo synthesis. mdpi.comnih.govoup.combiorxiv.orgDirectly reduces fucose transfer and GDP-fucose levels. mdpi.comnih.govoup.combiorxiv.org

Preclinical Efficacy and Mechanistic Studies of Sgn 2ff

In Vitro Investigations of SGN-2FF

Cellular Fucosylation Reduction in Cancer Cell Lines

This compound functions as an inhibitor of fucosylation by depleting the substrate guanosine diphosphate (GDP)-fucose and by directly inhibiting fucosyltransferases. aacrjournals.orgmedchemexpress.com This dual mechanism leads to the production of afucosylated glycoproteins, including antibodies. aacrjournals.orgmedchemexpress.com In vitro studies have demonstrated the ability of this compound to effectively inhibit cellular fucosylation in various cancer cell lines. For instance, in Chinese Hamster Ovary (CHO) cells producing a humanized anti-Lewis Y antibody (h1F6 mAb), this compound was capable of fully inhibiting the fucosylation of the antibody. selleckchem.com Similarly, treatment of human LS174T colorectal cells with this compound resulted in a significant reduction in cellular fucosylation. selleckchem.com

Table 1: Effect of this compound on Cellular Fucosylation in Cancer Cell Lines
Cell LineTreatmentObserved EffectReference
CHO cells (producing h1F6 mAb)This compoundComplete inhibition of antibody fucosylation selleckchem.com
LS174T colorectal cells100 μM this compound for 10 daysDiminished cellular fucosylation selleckchem.com
PC3 prostate cancer cells2 μM to 256 μM this compound for 72 hoursDose-dependent inhibition of fucosylation oup.com
CWR22RV1 prostate cancer cells2 μM to 64 μM this compound for 72 hoursDose-dependent inhibition of fucosylation oup.com

Effects on Cell-Cell and Cell-Matrix Adhesion Dynamics (e.g., diminished adherence to E-selectin)

A functional consequence of inhibiting fucosylation with this compound is the alteration of cell adhesion properties. selleckchem.com Fucosylated glycans on the surface of cancer cells play a crucial role in their interaction with selectins, a family of cell adhesion molecules involved in tumor progression and metastasis. news-medical.net Preclinical studies have shown that treatment with this compound leads to a diminished adherence of cancer cells to E-selectin. selleckchem.com Specifically, human LS174T colorectal cells, when cultured with 100 μM this compound for 10 days, exhibited reduced binding to E-selectin-coated plates. selleckchem.com This suggests that by reducing fucosylation, this compound can interfere with the adhesive interactions that facilitate cancer cell dissemination.

Immunomodulatory Effects on T-Regulatory Cell Populations

In addition to its direct effects on cancer cells, this compound exerts immunomodulatory functions, including the reduction of T-regulatory (Treg) cell populations. nih.gov Tregs are a subset of T cells that can suppress the anti-tumor immune response, thereby promoting tumor growth. Preclinical in vitro studies have demonstrated that this compound can reduce Treg populations within cultured T cells. nih.gov This reduction in immunosuppressive cells contributes to an enhanced anti-tumor immune environment.

Enhancement of Antigen-Dependent T-Cell Responses

This compound has been shown to activate human T cells in an antigen-dependent manner. aacrjournals.orgmedchemexpress.comresearcher.life This suggests that the inhibition of fucosylation can lower the threshold for T-cell activation, leading to a more robust immune response against tumor antigens. The antitumor effect of this compound in syngeneic mouse models with intact immune systems appears to be dependent on T-cell activity. aacrjournals.org In one study, the transfer of T cells isolated from this compound-treated tumor-bearing mice to naïve tumor-bearing mice was sufficient to delay tumor growth, an effect not observed with T cells from untreated mice. aacrjournals.orgmdpi.com This indicates that afucosylated immune cells play a key role in the preclinical activity of this compound. aacrjournals.orgmdpi.com

Impact on Malignant Cell Proliferation and Apoptosis (e.g., prostate cancer cells)

This compound has demonstrated direct anti-cancer effects by inhibiting the proliferation of malignant cells and inducing apoptosis. oup.comresearchgate.net In prostate cancer cell lines, metabolic fucosylation inhibitors, including derivatives of this compound, have been shown to reduce cell proliferation and survival. oup.com Specifically, treatment of PC3 and CWR22RV1 prostate cancer cells with fucosylation inhibitors led to a dose-dependent reduction in cell viability. oup.com Furthermore, studies on other cancer cell lines, such as HepG2 and HeLa cells, have shown that treatment with a fucosylation inhibitor significantly suppressed cell proliferation. researchgate.net The induction of apoptosis, or programmed cell death, is a key mechanism of many cancer therapies. mdpi.com In human DU145 prostate cancer cells, for example, apoptosis is characterized by the cells rounding up and breaking into apoptotic bodies. youtube.com While the precise apoptotic pathways triggered by this compound are a subject of ongoing research, its ability to inhibit proliferation and induce cell death in cancer cells is a significant component of its preclinical efficacy.

Table 2: Summary of In Vitro Effects of this compound
MechanismCell Type/SystemKey FindingReference
Cellular Fucosylation ReductionCHO, LS174T, PC3, CWR22RV1 cellsInhibits fucosylation of glycoproteins and antibodies. oup.comselleckchem.com
Cell Adhesion DynamicsLS174T cellsDiminished adherence to E-selectin. selleckchem.com
ImmunomodulationCultured T cellsReduced T-regulatory cell populations. nih.gov
T-Cell Response EnhancementHuman T cells, mouse modelsActivates T cells in an antigen-dependent manner. aacrjournals.orgaacrjournals.orgmedchemexpress.comresearcher.lifemdpi.com
Dendritic Cell MaturationT-cell/dendritic cell coculturesPromotes dendritic cell maturation. nih.gov
Malignant Cell Proliferation and ApoptosisProstate cancer cells (PC3, CWR22RV1), HepG2, HeLa cellsSuppresses cell proliferation and reduces cell survival. oup.comresearchgate.net

Regulation of Oncogenic Gene Expression Patterns

The primary mechanism of this compound is the inhibition of fucosylation, a critical post-translational modification of glycoproteins, rather than the direct regulation of oncogenic gene expression. Fucosylation involves the addition of fucose sugar moieties to proteins and lipids, a process catalyzed by fucosyltransferase enzymes. This compound, a synthetic analog of L-fucose, is converted within cells into GDP-2-fluoro-fucose, which directly inhibits these enzymes nih.gov.

Aberrant fucosylation is recognized as a central hallmark of cancer, contributing to tumor progression, invasion, and metastasis nih.gov. Changes in the patterns of carbohydrate expression on cell surface glycoproteins can profoundly affect cell-cell interactions within the tumor microenvironment, facilitating tumor proliferation and spread nih.gov. By inhibiting this key process, this compound disrupts these pathological cellular interactions. The compound has been shown to inhibit cellular fucosylation by depleting the necessary substrate, GDP-fucose, and through the direct inhibition of fucosyltransferases, which results in the production of afucosylated glycoproteins medchemexpress.com.

In Vivo Efficacy in Syngeneic and Xenograft Animal Models

This compound has demonstrated significant preclinical antitumor activity in multiple mouse models, including both xenograft (human tumor in immunodeficient mice) and syngeneic (mouse tumor in immunocompetent mice) systems nih.govselleckchem.com. The efficacy in syngeneic models is particularly important as it highlights the role of an intact immune system in the therapeutic effect of the compound medchemexpress.com. Preclinical studies have shown that this compound can delay tumor growth across a wide range of cancers, indicating its potential as a broad-spectrum anticancer agent nih.gov.

Preclinical evaluations have confirmed the antitumor efficacy of this compound across a diverse set of cancer types. In mouse xenograft and syngeneic models, treatment with this compound resulted in delayed tumor growth in renal, hepatocellular, colon, and breast carcinomas nih.gov.

The compound's effect has been specifically noted in the LS174T colorectal carcinoma model. In vitro studies demonstrated that inhibiting fucosylation in LS174T cells with this compound leads to a diminished adherence to E-selectin selleckchem.com. This is significant because selectin-dependent interactions are involved in metastasis. Furthermore, analyses have been conducted on LS174T xenografts from mice treated with this compound, confirming its activity in this model in vivo selleckchem.com.

In the context of hematological malignancies, this compound has shown efficacy in a syngeneic lymphoma model. Studies show that this compound enhances the protective effect of a lymphoma vaccine and can provide complete protection from tumor engraftment in a syngeneic tumor vaccine model, which is indicative of a potent, immune-mediated antitumor response medchemexpress.comselleckchem.com.

Cancer TypeAnimal Model TypeObserved Antitumor Effect
Renal CarcinomaSyngeneic/XenograftDelayed tumor growth nih.gov
Hepatocellular CarcinomaSyngeneic/XenograftDelayed tumor growth nih.gov
Colon CarcinomaSyngeneic/XenograftDelayed tumor growth nih.gov
Breast CarcinomaSyngeneic/XenograftDelayed tumor growth nih.gov
LS174T Colorectal CarcinomaXenograftInhibition of tumor cell adhesion to E-selectin selleckchem.com
Lymphoma (e.g., A20)SyngeneicEnhanced protective effect of a vaccine; complete protection from tumor engraftment medchemexpress.comselleckchem.com

The antitumor activity of this compound is understood to be mediated through multiple immune mechanisms nih.govmedchemexpress.com. By modulating the fucosylation status of key glycoproteins on immune cells and tumor cells, this compound can enhance immune-mediated destruction of cancer cells nih.gov. Its mechanisms include direct and indirect effects on the tumor, the surrounding microenvironment, and various immune cell populations nih.gov.

A significant mechanism of action for this compound involves the modulation of antibodies produced by B cells. In vivo, this compound inhibits the fucosylation of endogenously produced immunoglobulins (IgG) nih.govselleckchem.com. The absence of fucose on the Fc region of IgG antibodies dramatically enhances their binding affinity to Fc receptors on immune effector cells, such as Natural Killer (NK) cells. This afucosylation is known to significantly boost antibody-dependent cell-mediated cytotoxicity (ADCC), a potent mechanism for killing tumor cells nih.gov. The production of these afucosylated antibodies is a key outcome of this compound treatment medchemexpress.com.

The efficacy of this compound is also dependent on T-cell activity. In a syngeneic lymphoma model, the protective effect of an this compound-enhanced vaccine was found to be immune-dependent, as the depletion of CD4 and CD8 T cells reduced its activity medchemexpress.com. Preclinical studies have also revealed that this compound can reduce populations of T-regulatory cells, which are known to suppress antitumor immune responses nih.gov. Furthermore, this compound has been shown to increase antigen-dependent T-cell responses in vitro, partly by enhancing T-cell receptor signaling nih.govmedchemexpress.com.

This compound directly impacts neutrophil function by altering their cell-surface glycans. In mouse models, this compound was shown to inhibit the fucosylation of neutrophil adhesion glycans selleckchem.com. These fucosylated glycans act as ligands for selectins (E-selectin and P-selectin) expressed on the surface of endothelial cells lining blood vessels. The interaction between these selectins and their ligands is a critical first step for neutrophil adhesion to the vessel wall and subsequent extravasation (movement from the bloodstream into tissues) during inflammation selleckchem.comnih.gov. By inhibiting the fucosylation of these adhesion molecules, this compound treatment effectively inhibits neutrophil extravasation selleckchem.com.

Potentiation of Antitumor Immune Responses (e.g., lymphoma vaccine models)

This compound, a small-molecule inhibitor of fucosylation, has demonstrated the ability to enhance immune-mediated antitumor activity in preclinical studies. nih.gov The compound works by inhibiting glycoprotein (B1211001) fucosylation, which modulates both cell-mediated antitumor immunity and antibody-dependent cell-mediated cytotoxic responses. nih.gov The mechanism of action involves direct and indirect effects on immune cells, tumor cells, and the tumor microenvironment. nih.govaacrjournals.org

A key finding from preclinical research is the potentiation of a lymphoma vaccine's protective effect in a syngeneic mouse model following this compound treatment. medchemexpress.com This suggests that by inhibiting fucosylation, this compound can create a more favorable environment for vaccine-induced immune responses against tumors. The compound's immunomodulatory effects appear to be significantly dependent on T cell activity. aacrjournals.org In studies, the transfer of T cells isolated from tumor-bearing mice treated with this compound was sufficient to delay tumor growth in naive recipient mice, an effect not observed with T cells from untreated mice. aacrjournals.org This highlights the crucial role of afucosylated immune cells in the preclinical activity of this compound. aacrjournals.org

Further studies have indicated that this compound activates human T cells in an antigen-dependent manner. medchemexpress.com Preclinical investigations also showed that this compound treatment led to an increase in antigen-dependent T-cell responses through enhanced T-cell receptor signaling and improved dendritic cell maturation in co-culture models. nih.gov The activity of this compound in nude mice, which have functional B cells, resulted in delayed tumor growth, whereas it had no effect in SCID mice, which lack B cells, suggesting a potential dependency on B cells and circulating antibodies for its effect in certain immune-compromised settings. aacrjournals.org

Table 1: Preclinical Immune Response to this compound

Model SystemKey FindingImplication
Syngeneic Mouse ModelThis compound elevates the protective effect of a lymphoma vaccine. medchemexpress.comPotentiates vaccine efficacy.
Adoptive T-cell Transfer ModelT-cells from this compound-treated mice delayed tumor growth in recipient mice. aacrjournals.orgAntitumor effect is T-cell dependent.
Nude vs. SCID Mice ModelsDelayed tumor growth in nude mice (B-cells present) but not SCID mice (B-cells absent). aacrjournals.orgActivity may also involve B-cells and antibodies.
In Vitro T-cell/Dendritic Cell Co-culturesIncreased antigen-dependent T-cell responses and enhanced dendritic cell maturation. nih.govEnhances key cellular interactions for antitumor immunity.

Inhibition of Tumor Engraftment and Delay of Tumor Outgrowth

Preclinical studies have shown that this compound effectively inhibits tumor engraftment and delays the outgrowth of tumors in various mouse models. medchemexpress.comselleckchem.com In a syngeneic tumor vaccine model, treatment with this compound resulted in complete protection from tumor engraftment. selleckchem.com This indicates a powerful preventative capacity against tumor establishment when combined with a vaccine-stimulated immune response.

The compound also demonstrates significant activity in delaying the growth of established tumors. This compound has exhibited substantial tumor growth delay in multiple mouse xenograft and syngeneic models, including those for renal, hepatocellular, colon, and breast carcinoma. nih.govmedchemexpress.com This broad range of activity suggests that the mechanism of fucosylation inhibition is relevant across different cancer types. nih.gov

Even in immune-deficient mice, this compound treatment has been shown to delay the outgrowth of tumor xenografts. selleckchem.com This finding suggests that in addition to its immune-potentiating effects, this compound may have direct effects on tumor cells or the tumor microenvironment that are independent of a fully functional adaptive immune system. nih.govaacrjournals.org For instance, inhibiting the fucosylation of LS174T colorectal cells was shown to diminish their adherence to E-selectin, a process involved in cell adhesion and metastasis. selleckchem.com

Table 2: this compound Effects on Tumor Growth in Preclinical Models

Model TypeCancer Type(s)Observed EffectReference
Syngeneic Tumor Vaccine ModelNot SpecifiedComplete protection from tumor engraftment. selleckchem.com
Immune-deficient MiceTumor XenograftsDelay in the outgrowth of tumors. selleckchem.com
Xenograft and Syngeneic ModelsRenal, Hepatocellular, Colon, Breast CarcinomaDelayed tumor growth. nih.gov
Nude Mice ModelLS174T (Colorectal)Delay in tumor growth. aacrjournals.org

Clinical Translation and Pharmacodynamic Evaluation of Sgn 2ff

Phase I Clinical Trial Design and Objectives (NCT02952989)

The Phase I, multicenter, open-label, dose-escalation study of SGN-2FF (NCT02952989) was designed to evaluate the compound in patients with advanced solid tumors. researchgate.netnih.govpatsnap.comdana-farber.org The study comprised four parts: this compound monotherapy dose-escalation (Part A) and expansion (Part B), and this compound in combination with pembrolizumab (B1139204) dose-escalation (Part C) and expansion (Part D). researchgate.netnih.govnih.govpatsnap.comrsc.org A total of forty-six patients were enrolled across Parts A, B, and C (Part A, n=33; Part B, n=6; Part C, n=7; Part D did not enroll any patients). researchgate.netnih.govnih.govpatsnap.com Patients enrolled in Parts A and B had histologically or cytologically confirmed, locally advanced or metastatic solid malignancies that were relapsed, refractory, or progressing following at least one prior systemic therapy. researchgate.net Patients in Part C had a confirmed advanced solid malignancy for which pembrolizumab treatment was indicated. researchgate.net The primary objectives of the trial included the evaluation of safety and tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity of this compound as monotherapy and in combination with pembrolizumab. researchgate.netnih.govnih.govpatsnap.comrsc.orgrsc.org

Evaluation of Pharmacodynamics (PD) and Antitumor Activity

A key objective of the Phase I study was the evaluation of the pharmacodynamic effects of this compound and its preliminary antitumor activity in patients with advanced solid tumors. researchgate.netnih.govnih.govpatsnap.comrsc.orgrsc.org Pharmacodynamic assessments were incorporated to demonstrate target inhibition of glycoprotein (B1211001) fucosylation. nih.govnih.gov Antitumor activity was assessed by radiographic imaging at protocol-specified time points, with objective response assessments based on RECIST version 1.1. nih.gov

Biomarker Identification and Monitoring of Fucosylation Status

Changes in fucosylation status were identified and monitored as biomarkers to provide evidence of the pharmacodynamic activity of this compound. researchgate.netaacrjournals.orgresearchgate.net These biomarkers included changes in peripheral immunoglobulin G (IgG) fucosylation and immune cell surface fucosylation. researchgate.netaacrjournals.orgresearchgate.net Absolute neutrophil count was also identified as an initial biomarker for proof of pharmacodynamic activity. researchgate.netaacrjournals.orgresearchgate.net Various preclinical assays were utilized to detect this compound-mediated changes in cellular and IgG fucosylation, and these assays were applied in evaluating patient samples in the Phase I study. researchgate.netaacrjournals.org

Changes in Peripheral Immunoglobulin G (IgG) Fucosylation

Monitoring changes in peripheral IgG fucosylation was a method used to assess the pharmacodynamic effects of this compound. researchgate.netaacrjournals.orgresearchgate.net Preliminary data from the study indicated that IgG fucosylation was significantly decreased in 7 out of 7 treated subjects following daily administration of this compound. researchgate.netaacrjournals.orgresearchgate.net Quantification of fucosylated and nonfucosylated IgG1 and IgG2 was performed using liquid chromatography-tandem mass spectrometry to evaluate IgG fucosylation levels. nih.gov this compound administration led to a reduction in protein fucosylation. nih.govnih.govpatsnap.com

Reduction in Immune Cell Surface Fucosylation (e.g., Granulocytes)

Reduction in immune cell surface fucosylation, particularly on granulocytes, was another key pharmacodynamic biomarker monitored in the trial. researchgate.netaacrjournals.orgresearchgate.net Preliminary data demonstrated that cell surface fucosylation on granulocytes was significantly reduced in 6 out of 7 treated subjects receiving daily doses of this compound. researchgate.netaacrjournals.orgambeed.cnresearchgate.net This reduction in cell surface fucosylation on granulocytes, along with the increase in neutrophil count, supported the biological effects of this compound. researchgate.netmdpi.com

Correlation of Pharmacodynamic Markers with Clinical Outcomes

The study aimed to correlate the observed changes in pharmacodynamic markers, such as reduced fucosylation of IgG and immune cells, with clinical outcomes, including antitumor activity. nih.gov While the study demonstrated evidence of pharmacodynamic target inhibition based on decreasing levels of IgG fucosylation with increasing this compound dose and time on treatment, the correlation of these markers directly with clinical outcomes was part of the ongoing evaluation within the trial. nih.gov

Preliminary Antitumor Activity in Advanced Solid Tumors

Preliminary antitumor activity was observed in patients with advanced solid tumors treated with this compound in the Phase I study. rsc.orgresearchgate.netresearchgate.net Of 28 evaluable patients in Part A, a best response of complete response (CR) per RECIST v1.1 was observed in one patient (4%) with advanced head and neck squamous cell carcinoma (HNSCC). nih.govpatsnap.comrsc.org This patient experienced a 100% reduction in tumor burden after 10 cycles. nih.gov Additionally, 10 patients (36%) in Part A had stable disease according to RECIST v1.1. nih.govpatsnap.com This included one patient with advanced triple-negative breast cancer (TNBC) who showed a 51% reduction in tumor burden. nih.govpatsnap.comrsc.org The objective response rate in evaluable patients in Part A was 4% (95% confidence interval [CI], 2.5–100), the disease control rate was 39% (95% CI, 71.5–100), and the clinical benefit rate was 18% (95% CI, 47.8–100). nih.gov These preliminary results demonstrated proof-of-mechanism and preliminary antitumor activity for this compound. nih.govnih.govpatsnap.com

Preliminary Antitumor Activity in Phase I Part A (Evaluable Patients, N=28)

Best Response (RECIST v1.1)Number of Patients (%)
Complete Response (CR)1 (4%)
Stable Disease (SD)10 (36%)
Objective Response Rate (ORR)4% (95% CI, 2.5–100)
Disease Control Rate (DCR)39% (95% CI, 71.5–100)
Clinical Benefit Rate (CBR)18% (95% CI, 47.8–100)

Note: Data derived from evaluable patients in Part A of the NCT02952989 study. nih.gov

Observed Clinical Responses

In the Phase I trial, this compound demonstrated preliminary antitumor activity in patients with advanced solid tumors. nih.govnih.govresearchgate.net In Part A of the study, which involved this compound monotherapy dose escalation, clinical responses were observed among evaluable patients. nih.govnih.govresearchgate.net

Out of 28 evaluable patients in Part A, one patient with advanced head and neck squamous cell carcinoma achieved a complete response (CR) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. nih.govnih.govresearchgate.net This patient experienced a 100% reduction in tumor burden after 10 cycles of treatment. nih.gov

Additionally, ten patients (36%) in Part A had stable disease (SD) based on RECIST v1.1. nih.govnih.govresearchgate.net This included one patient with advanced triple-negative breast cancer who showed a 51% reduction in tumor burden. nih.govnih.govresearchgate.net

The observed clinical responses are summarized in the table below:

Response (RECIST v1.1)Number of Evaluable Patients (Part A)Percentage of Evaluable Patients (Part A)Specific Carcinoma Types
Complete Response (CR)14%Advanced Head and Neck Squamous Cell Carcinoma
Stable Disease (SD)1036%Advanced Solid Tumors (including Triple-Negative Breast Cancer)

This compound administration also led to dose-proportional increases in exposure and a pharmacodynamic reduction in protein fucosylation, indicating proof-of-mechanism. nih.govnih.gov

Challenges and Termination of Clinical Development

Despite demonstrating proof-of-mechanism and preliminary antitumor activity, the clinical development of this compound was terminated. nih.govnih.govru.nlresearchgate.net The primary reason for the termination of the Phase I study was safety concerns related to the occurrence of thromboembolic events. nih.govnih.govru.nlresearchgate.netnih.gov

Incidence of Thromboembolic Events

Thromboembolic events were observed in patients treated with this compound during the Phase I trial. nih.govnih.govresearchgate.net In Part A of the study, grades 2-5 thromboembolic events occurred in 5 out of 32 patients (16%). nih.govnih.govresearchgate.net

In Part C of the study, which explored this compound in combination with pembrolizumab, a thromboembolic event occurred in one out of seven patients (14%) during the this compound lead-in period, despite the implementation of safety measures, including concurrent prophylactic anticoagulation with low-molecular weight heparin (LMWH). nih.govnih.govresearchgate.net

Hypothesized Mechanisms Underlying Thromboembolic Complications

The exact mechanisms underlying the observed thromboembolic complications associated with this compound are hypothesized to be related to the role of fucosylation inhibition. nih.gov One hypothesis suggests a relationship between the role fucosylation plays in leukocyte adhesion and their binding to cellular adhesion molecules on activated endothelial cells. nih.gov

Furthermore, lectin pathway activation and complement activation have also been implicated as potentially playing a role in coagulation and venous thromboembolism. nih.gov Preclinical studies utilizing transgenic sickle cell mice provided insights into potential mechanisms, showing that inhibition of 2-fluorofucose could decrease microvascular stasis and vaso-occlusion after hemoglobin infusion. nih.gov Additionally, administration of 2-Fluorofucose was shown to inhibit the activation of NF-κB and the expression of vascular cell adhesion molecule-1 in the livers of sickle cell disease mice. researchgate.net Inhibition of leukocyte adhesion to the vessel wall or the inhibition of platelet/leukocyte/red blood cell heterotypic aggregates is considered sufficient to prevent vaso-occlusion in murine models of sickle cell disease. researchgate.net

Therapeutic Implications and Combinatorial Strategies Involving Sgn 2ff

SGN-2FF as a Monotherapy in Cancer Treatment

Preclinical studies using various mouse tumor models have shown that this compound monotherapy can lead to substantial tumor growth delay. researchgate.netaacrjournals.org The antitumor effects appear to be dependent on the presence of an intact immune system, including B cells and T cells. researchgate.netaacrjournals.org For instance, in nude mice with functional B cells and antibody production, this compound treatment delayed tumor growth, an effect not observed in SCID mice lacking B cells. researchgate.netaacrjournals.org Furthermore, transferring T cells from this compound-treated tumor-bearing mice to naive tumor-bearing mice was sufficient to delay tumor growth, indicating a role for enhanced T cell-mediated immunity. mdpi.comresearchgate.netaacrjournals.org

A first-in-human Phase 1 study (NCT# 02952989) evaluated this compound as a monotherapy in patients with advanced solid tumors. aacrjournals.orgresearchgate.netnih.govnih.gov This study demonstrated evidence of pharmacodynamic target inhibition, with decreasing levels of immunoglobulin G (IgG) fucosylation observed with increasing this compound dose and treatment duration. aacrjournals.orgnih.gov Preliminary antitumor activity was noted, including a complete response in one patient with squamous cell carcinoma of the head and neck and stable disease in a notable percentage of evaluable patients in the monotherapy dose-escalation part of the study. nih.govpatsnap.comresearchgate.net

Table 1: Summary of Preliminary Antitumor Activity of this compound Monotherapy (Phase 1 Part A)

Response CategoryNumber of Evaluable Patients (n=28)Percentage (%)Notes
Complete Response (CR)14%Patient with advanced head and neck squamous cell carcinoma. patsnap.comresearchgate.net
Stable Disease (SD)1036%Includes a patient with advanced triple-negative breast cancer with 51% tumor reduction. patsnap.comresearchgate.net
Objective Response Rate (ORR)1 (CR) + 0 (Partial Response) = 14%Based on reported CR and SD. patsnap.comresearchgate.net

Note: Data derived from evaluable patients in Part A of the Phase 1 study. patsnap.comresearchgate.net

Synergistic Potential with Immune Checkpoint Blockade Therapies (e.g., Pembrolizumab)

Inhibition of glycoprotein (B1211001) fucosylation, including through the use of this compound, is considered a promising strategy for enhancing immune-mediated antitumor activity, suggesting potential synergy with immune checkpoint blockade (ICB) therapies. nih.govnih.gov The Phase 1 study of this compound also included parts evaluating this compound in combination with pembrolizumab (B1139204), an anti-PD-1 immune checkpoint inhibitor. oup.commdpi.comnih.govcancer.gov

Preclinical data and the rationale for combining this compound with ICB therapies like pembrolizumab are based on the potential for fucosylation inhibition to modulate the immune microenvironment and enhance the activity of immune cells involved in the antitumor response. mdpi.comresearchgate.netaacrjournals.orgresearchgate.net While the clinical trial aimed to assess this combination, specific detailed efficacy data from the combination parts (Part C and D) were not extensively available in the provided snippets, beyond the study design and the fact that Part D did not enroll patients. nih.govcancer.gov The trial was ultimately terminated, but the concept of combining fucosylation inhibition with ICB remains an area of interest. nih.govnih.govresearchgate.netoup.com

Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) through Afucosylated Antibodies

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a critical mechanism by which immune effector cells, such as Natural Killer (NK) cells, lyse antibody-coated tumor cells. mdpi.comoup.com The efficacy of ADCC is significantly influenced by the glycosylation pattern of the antibody's Fc region, particularly the absence of fucose (afucosylation) on IgG1 antibodies. mdpi.comoup.comresearchgate.netmedrxiv.org Afucosylated IgG antibodies exhibit enhanced binding affinity to the FcγRIIIa receptor on effector cells, leading to potentiated ADCC activity. mdpi.comoup.comresearchgate.netmedrxiv.org

This compound, by inhibiting fucosylation, can lead to the production of afucosylated glycoproteins, including circulating antibodies. researchgate.netaacrjournals.org Preclinical data suggest that this compound can induce the generation of afucosylated antibodies in vivo, which may contribute to enhanced ADCC and ADCP (Antibody-Dependent Cellular Phagocytosis). mdpi.comresearchgate.netoup.com This mechanism is considered a key contributor to the preclinical antitumor activity observed with this compound. mdpi.comresearchgate.netaacrjournals.org The ability of this compound to promote the generation of afucosylated antibodies suggests a potential strategy to enhance the effector function of therapeutic antibodies, either those naturally produced or administered as part of a combination therapy.

Modulation of the Tumor Microenvironment via Fucosylation Inhibition

Inhibition of fucosylation by this compound has been shown to have direct and indirect effects on immune cells within the TME. mdpi.comresearchgate.netaacrjournals.org Preclinical studies indicated that afucosylated immune cells play a significant role in the observed antitumor activity of this compound. researchgate.netaacrjournals.org Changes in immune cell populations and activity, such as increased neutrophil counts and enhanced T cell-mediated immunity, have been linked to this compound treatment. mdpi.comresearchgate.netoup.com For example, diminished cell surface fucosylation has been shown to reduce neutrophil extravasation into the extravascular space, potentially increasing their presence in circulation. researchgate.netoup.com The modulation of the TME through altered glycosylation patterns presents another avenue through which this compound may exert its therapeutic effects and potentially synergize with other immunotherapies.

Table 2: Proposed Mechanisms of this compound Action in the Tumor Microenvironment

MechanismDescriptionPreclinical Evidence
Modulation of Immune Cell ActivityDirect and indirect effects on immune cells within the TME.Afucosylated immune cells play a key role in preclinical activity; enhanced T cell-mediated immunity observed. mdpi.comresearchgate.netaacrjournals.org
Altered Cell-Cell InteractionsChanges in glycosylation patterns can affect interactions between tumor cells and immune cells.Aberrant fucosylation influences immune evasion and can impact interactions within the TME. mdpi.comnih.govresearchgate.net
Impact on Neutrophil ExtravasationDiminished cell surface fucosylation can reduce neutrophil movement into the TME.Reduced neutrophil extravasation observed with diminished cell surface fucosylation; increased neutrophil counts in circulation. researchgate.netoup.com
Enhancement of Immune Cell Infiltration/FunctionFucosylation inhibition may promote the infiltration and activity of anti-tumor immune cells.Transfer of T cells from this compound-treated mice delayed tumor growth in naive mice. mdpi.comresearchgate.netaacrjournals.org

Development of Next Generation Fucosylation Inhibitors and Sgn 2ff Derivatives

Metabolic Engineering of Fucosylation Pathways for Therapeutic Intervention

Metabolic engineering of glycosylation pathways, including fucosylation, offers a strategy to modulate cellular glycan structures for therapeutic benefit. The biosynthesis of GDP-L-fucose, the activated sugar nucleotide donor for fucosyltransferases, occurs through two primary pathways: the de novo pathway and the salvage pathway. nih.gov The de novo pathway, responsible for the majority of GDP-fucose synthesis, converts GDP-mannose to GDP-fucose via a series of enzymatic steps involving GDP-mannose 4,6-dehydratase (GMDS) and GDP-keto-6-deoxymannose-3,5-epimerase/reductase (TSTA3). nih.gov The salvage pathway recycles free fucose, converting it to GDP-fucose through the action of L-fucose kinase (FCSK) and fucose-1-phosphate guanylyltransferase (FPGT). nih.gov

Targeting these pathways with metabolic inhibitors can deplete the cellular GDP-fucose pool, thereby reducing or eliminating fucosylation of glycoconjugates. This approach has been explored to generate afucosylated antibodies with enhanced antibody-dependent cellular cytotoxicity (ADCC) and to modulate cell surface glycans in diseases like cancer. nih.govnih.govpnas.org Metabolic engineering can involve using fucose analogs that are processed by these pathways to produce inhibitory nucleotide sugars. pnas.org

SGN-2FF-Derived Analogs: A2FF1P and B2FF1P

This compound (2-fluorofucose) is an orally bioavailable, cell-permeable fucosylation inhibitor that acts via the fucose salvage pathway. nih.govoup.commdpi.commedchemexpress.com It is metabolized to GDP-2-fluorofucose, which acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition on the de novo pathway by inhibiting GMDS. nih.govmdpi.comrsc.orgresearchgate.net While this compound has demonstrated preclinical antitumor activity, its efficacy has inspired the development of next-generation derivatives with potentially improved properties. nih.govnih.govoup.com

Among these derivatives are the this compound analogs A2FF1P and B2FF1P. nih.govoup.com These compounds are fluorinated fucose-1-phosphate derivatives designed to enter the fucose salvage pathway. researchgate.netnih.govru.nl

Enhanced Potency and Cellular Retention

Research indicates that A2FF1P and B2FF1P exhibit enhanced potency compared to the parent compound this compound. mdpi.comnih.govoup.comresearchgate.net Studies have shown that B2FF1P can inhibit fucosylation with 4 to 7 times higher potency than this compound in various cell lines. nih.govru.nl This increased potency is hypothesized to be due to better cellular retention and more efficient conversion to the active inhibitory metabolite, GDP-2-fluorofucose. mdpi.comoup.com The addition of a phosphate (B84403) group at the C1 position in these analogs is suggested to contribute to their improved potency and prolonged inhibitory effect. tandfonline.com

Differential Metabolic Processing

A2FF1P and B2FF1P are metabolic inhibitors that are processed via the fucose salvage pathway, leading to the formation of GDP-2-fluorofucose. nih.govoup.com This active metabolite then inhibits fucosyltransferases competitively and provides feedback inhibition on the de novo biosynthesis of GDP-fucose. nih.govrsc.orgresearchgate.net While both A2FF1P and B2FF1P are converted to their respective GDP-analogues inside the cell and inhibit fucosylation, A2FF1P, which possesses an unnatural anomeric α-configuration, is also converted to its GDP-analogue and demonstrates similar inhibitory potency as B2FF1P. researchgate.netnih.govru.nl This suggests that the anomeric configuration does not significantly impact the inhibitory effect once metabolized. researchgate.net

Alternative Fucosylation Inhibitors: Fucotrim I and Fucotrim II

In addition to this compound derivatives, other classes of fucosylation inhibitors have been developed, including Fucotrim I and Fucotrim II. nih.govoup.com Unlike this compound and its analogs which primarily utilize the salvage pathway, Fucotrim I and Fucotrim II are designed to target the de novo GDP-fucose biosynthesis pathway. chemrxiv.orgmdpi.comrsc.orgchemrxiv.org These compounds are fluorinated rhamnose-1-phosphate derivatives. nih.govtandfonline.comchemrxiv.orgresearchgate.net

Targeting Guanosine Diphosphate-Mannose 4,6-Dehydratase (GMDS)

Fucotrim I and Fucotrim II act as metabolic prodrugs that are metabolized within the cell to their respective GDP-mannose derivatives. chemrxiv.orgnih.govchemrxiv.org These derivatives are designed to mimic mannose-1-phosphate and target the crucial enzyme Guanosine Diphosphate-Mannose 4,6-Dehydratase (GMDS) in the de novo pathway. nih.govrsc.orgtandfonline.comresearchgate.net By inhibiting GMDS, Fucotrim I and II reduce the levels of GDP-mannose and consequently inhibit the de novo biosynthesis of GDP-fucose. nih.govtandfonline.comresearchgate.net Mechanistic analysis has shown that Fucotrim I primarily acts as a competitive inhibitor for GMDS. rsc.orgresearchgate.net

Comparative Analysis of Fucosylation Inhibitor Mechanisms and Efficacy

The various fucosylation inhibitors discussed, including this compound, A2FF1P, B2FF1P, Fucotrim I, and Fucotrim II, employ distinct mechanisms to reduce cellular fucosylation. This compound, A2FF1P, and B2FF1P operate primarily through the salvage pathway, leading to the formation of an inhibitory GDP-fucose analog that affects both fucosyltransferases and provides feedback inhibition on GMDS. nih.govoup.commdpi.comrsc.org In contrast, Fucotrim I and Fucotrim II directly target the de novo pathway by inhibiting GMDS. chemrxiv.orgnih.govrsc.orgtandfonline.comchemrxiv.org

Comparative studies have evaluated the efficacy of these inhibitors in reducing fucosylation in various cell lines, including prostate cancer cells. nih.govoup.com Using lectin binding assays, which detect fucosylated glycans on the cell surface, it has been shown that all four inhibitors (A2FF1P, B2FF1P, Fucotrim I, and Fucotrim II) can effectively inhibit fucosylation, although with differing effectiveness. nih.gov A2FF1P and B2FF1P have demonstrated higher potency than this compound in inhibiting fucosylation. mdpi.comnih.govoup.comresearchgate.net Fucotrim I and Fucotrim II have also been reported to be more potent than this compound. oup.comresearchgate.net

The differing effects of these inhibitors on cellular processes, such as cell proliferation, may be explained by their distinct mechanisms of action. nih.gov Fucotrim I and II, by reducing GDP-mannose levels through GMDS inhibition, might affect a broader range of processes compared to A2FF1P and B2FF1P, whose primary effect is the reduction of fucosylation levels. nih.gov Studies in prostate cancer cells have shown that Fucotrim I and II can inhibit cell proliferation and induce apoptosis, while this compound, A2FF1P, and B2FF1P did not show a significant effect on proliferation or colony formation in the same study. nih.gov

The following table summarizes some of the key characteristics and proposed mechanisms of these fucosylation inhibitors based on the research findings:

CompoundPrimary Pathway TargetedProposed MechanismRelative Potency (vs this compound)
This compoundSalvageMetabolized to GDP-2-fluorofucose; Competitive inhibitor of fucosyltransferases; Feedback inhibition of GMDS. nih.govmdpi.comrsc.orgresearchgate.netReference
A2FF1PSalvageMetabolized to GDP-2-fluorofucose; Competitive inhibitor of fucosyltransferases; Feedback inhibition of GMDS. nih.govoup.comresearchgate.netHigher mdpi.comnih.govoup.comresearchgate.net
B2FF1PSalvageMetabolized to GDP-2-fluorofucose; Competitive inhibitor of fucosyltransferases; Feedback inhibition of GMDS. nih.govoup.comresearchgate.netHigher mdpi.comnih.govoup.comresearchgate.net
Fucotrim IDe novoMetabolized to GDP-mannose derivative; Competitive inhibitor of GMDS. nih.govrsc.orgtandfonline.comresearchgate.netHigher oup.comresearchgate.net
Fucotrim IIDe novoMetabolized to GDP-mannose derivative; Competitive inhibitor of GMDS. nih.govrsc.orgtandfonline.comresearchgate.netHigher oup.comresearchgate.net

Future Perspectives and Unanswered Questions in Sgn 2ff Research

Elucidation of Specific Glycoprotein (B1211001) Targets Influenced by SGN-2FF for Broader Therapeutic Contexts

This compound functions by depleting the substrate GDP-fucose and directly inhibiting fucosyltransferases, leading to the production of afucosylated glycoproteins. medchemexpress.com While the most well-documented effect is the afucosylation of antibodies, particularly Immunoglobulin G (IgG), which enhances antibody-dependent cell-mediated cytotoxicity (ADCC), the full spectrum of glycoprotein targets remains to be elucidated. medchemexpress.comnih.gov Identifying these targets is crucial for understanding the complete mechanism of action and predicting efficacy and potential side effects across different cancers.

Key unanswered questions include:

Beyond IgG: Which other serum and cell-surface glycoproteins are significantly affected by this compound? Preclinical data suggest that this compound inhibits the fucosylation of neutrophil adhesion glycans and tumor xenograft membranes. selleckchem.com Further research is needed to identify specific growth factor receptors, adhesion molecules (like selectins), and immune checkpoint proteins (such as PD-1/PD-L1) whose function is altered by afucosylation.

Tumor-Specific Glycoproteomes: How does the landscape of fucosylated proteins differ across various tumor types? A comprehensive analysis of the "fucoproteome" in different cancers could reveal novel therapeutic targets and biomarkers to predict which patients are most likely to respond to this compound.

Functional Consequences: What are the downstream functional consequences of afucosylating these specific glycoproteins? For example, altered fucosylation of E-selectin ligands on tumor cells has been shown to diminish their adherence, potentially reducing metastasis. selleckchem.com Understanding these effects will be vital for expanding the therapeutic application of fucosylation inhibitors.

Table 1: Potential Glycoprotein Targets for Fucosylation Inhibition

Glycoprotein Class Specific Examples Potential Therapeutic Effect of Afucosylation
Antibodies Immunoglobulin G (IgG) Enhanced binding to FcγRIIIA on NK cells, leading to increased ADCC. researchgate.net
Immune Checkpoints PD-1, PD-L1 May enhance T-cell activation and antitumor response.
Adhesion Molecules E-selectin, P-selectin ligands Reduced tumor cell adhesion and extravasation, potentially inhibiting metastasis. selleckchem.com

| Growth Factor Receptors | EGFR, TGF-βR | Altered signaling pathways, potentially inhibiting tumor proliferation and invasion. |

Comprehensive Analysis of Immunological Effects Beyond T-Cells and B-Cells

The antitumor activity of this compound is known to be immune-dependent, with established effects on T-cells and B-cells. medchemexpress.com However, the tumor microenvironment is a complex ecosystem of various immune cells, and fucosylation plays a critical role in their function and trafficking. A broader understanding of this compound's impact on other innate and adaptive immune cells is necessary.

Future research should focus on:

Natural Killer (NK) Cells: Afucosylation of IgG antibodies dramatically increases their affinity for the FcγRIIIa receptor on NK cells, significantly boosting ADCC. researchgate.netfrontiersin.org Studies have shown that fucosylation can augment the cytolytic function of NK cells and promote their accumulation in tumors. frontiersin.orgnih.gov The precise impact of a systemic fucosylation inhibitor like this compound on NK cell function, beyond its effect on antibodies, requires further investigation.

Myeloid Cells: The myeloid compartment, including macrophages, neutrophils, and dendritic cells (DCs), is heavily influenced by glycosylation. This compound has been shown to inhibit neutrophil extravasation. selleckchem.com L-fucose can modulate DC phenotypes, promoting an immunostimulatory profile. nih.gov Research is needed to determine how this compound alters the function of tumor-associated macrophages (TAMs) and DCs, potentially reprogramming them from an immunosuppressive to an anti-tumor state.

Cytokine Milieu: How does fucosylation inhibition alter the cytokine and chemokine landscape within the tumor microenvironment? Afucosylated antibodies can increase the release of cytokines like IL-6, TNF-α, and IL-8. researchgate.net A comprehensive analysis could reveal how this compound modulates immune cell trafficking and activation on a broader scale.

Strategies to Mitigate Adverse Events Associated with Fucosylation Inhibition

The first-in-human phase I trial of this compound was terminated due to the occurrence of thromboembolic events (TEs). nih.govnih.gov While common treatment-emergent adverse events also included diarrhea, fatigue, and nausea, the TEs were dose-limiting and occurred despite prophylactic anticoagulation. nih.govnih.gov Understanding and mitigating these toxicities is the most critical hurdle for the future of this compound and similar global fucosylation inhibitors.

Key areas for investigation include:

Mechanism of Thrombosis: The precise biological mechanism linking global fucosylation inhibition to thromboembolic events is unknown. Fucosylation is essential for the function of selectins, which mediate leukocyte rolling and adhesion. It is possible that altering these physiological processes, or affecting the fucosylation of other proteins involved in coagulation or platelet function, contributes to a pro-thrombotic state.

Risk Factor Identification: Identifying patient-specific risk factors for developing TEs is crucial. Patients with predisposing conditions such as advanced atherosclerotic disease or sepsis are already at higher risk for thrombosis. feiba.com Future studies should aim to identify biomarkers that could predict which patients are susceptible to this adverse event.

Novel Mitigation Strategies: Beyond standard anticoagulation, novel strategies are needed. This could involve the co-administration of agents that specifically counteract the pro-thrombotic effects of fucosylation inhibition or the development of next-generation inhibitors with a more favorable safety profile. nih.gov

Table 2: this compound Phase I Trial Adverse Events

Adverse Event Grade Frequency (Part A, n=32) Notes
Thromboembolic Events 2-5 16% Led to study termination. nih.govnih.gov
Diarrhea 1-2 47% Common, generally manageable. nih.govnih.gov
Fatigue 1-2 47% Common, generally manageable. nih.govnih.gov

| Nausea | 1-2 | 47% | Common, generally manageable. nih.govnih.gov |

Development of More Targeted and Specific Fucosylation Modulators for Clinical Use

The safety issues associated with this compound underscore a critical lesson: global inhibition of a fundamental biological process like fucosylation can lead to unacceptable off-target effects. nih.gov The path forward lies in developing more targeted and specific modulators. Fucosyltransferases (FUTs) are a family of enzymes, and their expression and roles can vary between normal and cancerous tissues. nih.govresearchgate.net

Future development should prioritize:

Enzyme-Specific Inhibitors: Instead of a pan-fucosylation inhibitor, designing small molecules that selectively inhibit specific FUTs, such as FUT8 (responsible for core fucosylation), which is frequently overexpressed in cancer, could offer a better therapeutic window. researchgate.net The recent deciphering of the crystal structure of FUT8 is a significant step toward the rational design of such inhibitors. researchgate.netnih.gov

Tumor-Targeted Delivery: Another strategy is to conjugate a potent but non-specific fucosylation inhibitor to a molecule that homes to the tumor, such as an antibody targeting a tumor-specific antigen. This would concentrate the drug's effect within the tumor microenvironment, sparing healthy tissues and reducing systemic toxicity.

Alternative Modalities: Exploring other therapeutic modalities, such as RNA interference to silence the expression of specific FUTs in tumor cells, could provide a highly specific method of inhibiting fucosylation. nih.gov

Integration of Fucosylation Inhibition into Precision Oncology Approaches

The ultimate goal for fucosylation inhibitors is their successful integration into precision oncology. This requires a deep understanding of which patients and which cancers will respond best to this therapeutic strategy, likely in combination with other treatments. nih.govnih.gov

Key components of this integrated approach include:

Biomarker Development: Aberrant fucosylation is a hallmark of many cancers. mdpi.com Developing robust biomarkers to identify tumors with high levels of fucosylation or overexpression of specific FUTs is essential for patient selection. For instance, increased core-fucosylated alpha-fetoprotein is already used as a more specific biomarker for hepatocellular carcinoma. nih.gov Such biomarkers could be prognostic, predictive, or both. nih.govjadpro.com

Rational Combination Therapies: Fucosylation inhibition has the potential to synergize with other cancer therapies. The this compound trial explored a combination with the anti-PD-1 antibody pembrolizumab (B1139204). nih.gov Preclinical evidence also supports combining fucosylation inhibitors with immune checkpoint blockers. nih.gov Future trials should rationally design combinations based on the specific mechanisms at play in different tumor types.

Monitoring and Pharmacodynamics: Developing assays to monitor the level of fucosylation on relevant biomarkers (e.g., serum IgG or granulocytes) in patients can confirm target engagement and help optimize dosing. nih.gov Integrating this pharmacodynamic data with clinical outcomes will be crucial for refining treatment strategies. geneonline.com

Q & A

Q. What is the molecular mechanism by which SGN-2FF inhibits protein fucosylation?

this compound, a fluorinated fucose analog, is metabolized intracellularly into GDP-2-fluorofucose (GDP-2FF), which competitively inhibits fucosyltransferases by acting as a substrate mimic. This prevents the incorporation of fucose into glycoproteins, disrupting processes such as leukocyte extravasation (mediated by sialyl-Lewis X) and antibody-dependent cellular cytotoxicity (ADCC). Researchers can validate this mechanism via mass spectrometry to detect afucosylated glycans in treated cell lines or serum samples .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in cancer research?

Preclinical studies typically employ syngeneic mouse tumor models (e.g., prostate cancer xenografts) and immune-competent systems to assess both direct tumor growth inhibition and immune modulation. In vitro models use cancer cell lines (e.g., PC3, CWR22RV1) treated with this compound, followed by flow cytometry to quantify cell-surface fucosylation or functional assays (e.g., neutrophil adhesion assays). Standard protocols include dose-response curves and comparison with newer inhibitors like A2FF1P .

Q. How do researchers ensure reproducibility in this compound pharmacokinetic (PK) and pharmacodynamic (PD) studies?

Key steps include:

  • Using validated LC-MS/MS methods to measure plasma concentrations of this compound and its metabolites.
  • Standardizing animal models (e.g., C57BL/6 mice) with controlled diets to minimize variability in oral bioavailability.
  • Incorporating positive controls (e.g., untreated vs. fucosylation-competent cohorts) and reporting detailed PK/PD parameters (e.g., Cmax, AUC, IC50) as per guidelines in and .

Advanced Research Questions

Q. How can discrepancies between in vitro efficacy and in vivo toxicity of this compound be systematically analyzed?

Contradictions often arise from off-target effects or species-specific metabolic differences. To address this:

  • Perform transcriptomic profiling (RNA-seq) of treated tissues to identify unintended pathways.
  • Compare metabolite accumulation in human vs. murine hepatocytes using stable isotope tracing.
  • Use toxicogenomic databases to cross-reference observed adverse events (e.g., thromboembolism in Phase I trials) with preclinical data .

Q. What methodologies optimize dosing regimens for this compound in combination therapies (e.g., with immune checkpoint inhibitors)?

Phase I trials (NCT02952989) employed a 3+3 dose-escalation design with pembrolizumab. Advanced strategies include:

  • Longitudinal PD monitoring (e.g., serial tumor biopsies for fucosylation status via lectin staining).
  • Bayesian adaptive trial designs to dynamically adjust doses based on real-time toxicity/efficacy data.
  • Mechanistic PK/PD modeling to predict synergistic effects and minimize overlapping toxicities .

Q. How should researchers interpret conflicting data on this compound’s role in neutrophil dynamics?

While this compound reduces neutrophil extravasation by inhibiting sLeX-E-selectin interactions, some studies report increased circulating neutrophils. To resolve this:

  • Conduct time-course experiments to differentiate acute vs. chronic effects.
  • Use intravital microscopy in animal models to visualize neutrophil trafficking.
  • Compare transcriptomic signatures of neutrophils from treated vs. control cohorts to identify compensatory pathways .

Q. What criteria define the "optimal biological dose" (OBD) of this compound in early-phase trials?

The OBD balances target engagement (e.g., ≥80% fucosylation inhibition in PBMCs) with acceptable toxicity. Methods include:

  • Ex vivo assays using patient-derived PBMCs to correlate drug levels with fucosylation inhibition.
  • Biomarker-driven endpoints (e.g., afucosylated antibody levels via glycan-specific ELISA).
  • Integration of PD biomarkers into dose-limiting toxicity (DLT) assessments, as outlined in .

Methodological Notes

  • Data Contradiction Analysis : Use triangulation by cross-validating results across multiple models (e.g., in vitro, murine, non-human primate) and methodologies (e.g., glycomics, functional assays) .
  • Blinding in Experiments : To reduce bias, implement double-blinded protocols for tumor measurements and histopathological analyses, as recommended in DFG guidelines () .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines () for transparently documenting adverse events and preclinical-to-clinical translatability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.